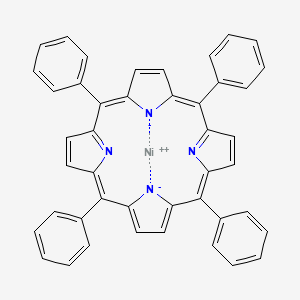
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is an organometallic compound with the chemical formula C44H28N4Ni. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline form and is known for its stability and solubility in organic solvents like benzene and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While the compound can be synthesized in the laboratory, it is also commercially available, eliminating the need for individual synthesis in many cases. The industrial production methods are similar to laboratory synthesis but are scaled up to meet commercial demands .
化学反応の分析
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to coordinate with different ligands and its redox-active nature .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and organic peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like pyridine and imidazole can substitute at the nickel center under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) complexes, while reduction typically results in nickel(I) species .
科学的研究の応用
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic photovoltaic devices and other electronic materials.
作用機序
The mechanism by which 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking metalloenzymes .
類似化合物との比較
- Iron(III) meso-tetraphenylporphine chloride
- Cobalt(II) meso-tetraphenylporphine
- Zinc(II) meso-tetraphenylporphine
Comparison: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is unique due to its specific redox properties and stability. While similar compounds like Iron(III) meso-tetraphenylporphine chloride and Cobalt(II) meso-tetraphenylporphine also exhibit catalytic activity, 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is often preferred for its superior stability and solubility in organic solvents .
特性
分子式 |
C44H28N4Ni |
|---|---|
分子量 |
671.4 g/mol |
IUPAC名 |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChIキー |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
ピクトグラム |
Irritant |
同義語 |
nickel tetraphenylporphyrin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















